molecular formula C10H17NO2 B2818103 tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate CAS No. 1935523-60-6

tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2818103
CAS No.: 1935523-60-6
M. Wt: 183.251
InChI Key: IYZGTBCLPDXZGM-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (CAS 1935523-60-6) is a high-value bicyclo[1.1.1]pentane (BCP) building block crucial in medicinal chemistry for designing novel therapeutic agents. BCP scaffolds are widely employed as bioisosteres for para-substituted phenyl rings or tert-butyl groups, offering significant advantages over these flat motifs. Integrating the three-dimensional BCP core can dramatically improve key drug properties, including enhanced aqueous solubility, reduced aromatic metabolic instability, and lower lipophilicity, which helps minimize off-target binding . This rigid, strained carbocycle serves as a cornerstone for constructing active pharmaceutical ingredients (APIs) and is a vital intermediate in synthesizing various BCP-containing compounds, such as amino acids and carboxylic acids . The compound is typically supplied as a solid and should be stored at room temperature. This product is intended for research applications and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8(2,3)13-7(12)9-4-10(11,5-9)6-9/h4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZGTBCLPDXZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935523-60-6
Record name tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with tert-butyl esters under controlled conditions. One common method involves the use of tert-butyl chloroformate and an amine precursor in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Substitution Reactions

The amino group in tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate acts as a nucleophile, participating in substitution reactions with electrophilic reagents. These reactions often require basic conditions to deprotonate the amine and enhance nucleophilicity.

Table 1: Substitution Reactions and Products

Reagent Conditions Product Reference
Alkyl halidesBase (e.g., Et₃N), DMF, RTN-Alkylated bicyclo[1.1.1]pentane derivatives
Acyl chloridesDichloromethane, 0°CAmide-functionalized bicyclo[1.1.1]pentane
Benzyl chloroformateTHF, refluxN-Cbz-protected amine

Mechanistic Insight :

  • Alkylation proceeds via an Sₙ2 mechanism, with the amino group displacing halides or other leaving groups .

  • Acylation involves nucleophilic attack on the carbonyl carbon of acyl chlorides, forming stable amides .

Hydrolysis Reactions

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotecting the carboxyl group in synthetic workflows.

Table 2: Hydrolysis Conditions and Outcomes

Conditions Reagents Product Reference
Acidic (HCl, H₂O/THF)6M HCl, reflux, 12h3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid
Basic (NaOH, H₂O/EtOH)2M NaOH, RT, 6hSodium salt of the carboxylic acid

Key Observations :

  • Acidic hydrolysis cleaves the ester to release tert-butanol and the free carboxylic acid .

  • Basic conditions yield carboxylate salts, which can be protonated post-reaction .

Oxidation and Reduction

The amino and ester functionalities enable oxidation and reduction pathways, though the bicyclic scaffold’s rigidity may influence reaction outcomes.

Table 3: Redox Transformations

Reaction Type Reagent/Conditions Product Reference
OxidationKMnO₄, H₂O, ΔNitro or ketone derivatives*
ReductionLiAlH₄, THF, 0°C → RT3-Aminobicyclo[1.1.1]pentane-1-methanol

Note: Oxidation of the amino group to nitro is theorized but requires experimental validation. Reduction of the ester to alcohol is confirmed via LiAlH₄ .

Curtius Rearrangement and Derivatives

While not directly observed for this compound, related bicyclo[1.1.1]pentane derivatives undergo Curtius rearrangement to form isocyanates, which are trapped by nucleophiles like tert-butanol to yield carbamates .

Example Pathway:

  • Curtius Rearrangement :

    • Substrate: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

    • Reagent: Diphenyl phosphoryl azide (DPPA), tert-butanol.

    • Product: tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate .

Stability and Side Reactions

  • Thermal Stability : The compound is stable under standard storage conditions but may decompose above 200°C .

  • Side Reactions :

    • Uncontrolled Curtius rearrangement can generate isocyanate intermediates, leading to amide byproducts .

    • Competitive hydrolysis of the Boc group under strongly acidic conditions .

Comparative Reactivity

The bicyclo[1.1.1]pentane core imparts steric protection to the amino group, moderating its reactivity compared to linear amines. For example:

  • Slower Acylation : Reduced nucleophilicity due to steric hindrance .

  • Enhanced Stability : Resistance to ring-opening under mild conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Discovery
The compound serves as a valuable scaffold in the design of new pharmaceuticals. Its bicyclo[1.1.1]pentane core is recognized for enhancing the physicochemical properties of drug candidates, making it a potential bioisostere for traditional aromatic rings. This structural modification can improve binding affinity to biological targets, which is crucial in developing effective therapeutics against resistant strains of bacteria and viruses .

Antiviral Activity
Recent studies have shown that derivatives of tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate exhibit antiviral properties, particularly against hepatitis B virus. This highlights its potential utility in antiviral drug development, offering new avenues for therapeutic intervention .

Polymorphism Studies
Research into related compounds has revealed polymorphic forms that can significantly influence solubility and bioavailability—key factors in drug formulation and efficacy.

Materials Science Applications

The rigidity and stability provided by the bicyclo[1.1.1]pentane structure make this compound suitable for developing novel materials with specific mechanical properties. Its unique architecture can be leveraged to create materials with enhanced performance characteristics, which may find applications in various industrial sectors, including polymers and nanomaterials .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are still being explored, but preliminary findings suggest:

  • Bioisosterism : The bicyclo[1.1.1]pentane structure may act as a bioisostere for phenyl rings, enhancing interactions with biological targets.
  • Azetidine Interactions : The azetidine moiety could facilitate binding to enzymes or receptors involved in various disease pathways, potentially leading to novel therapeutic strategies .

Case Studies and Research Findings

Several case studies have illustrated the compound's application in drug discovery:

  • Antiviral Studies : Research indicates promising results in the development of antiviral agents targeting hepatitis B, showcasing the compound's relevance in combating viral infections.
  • Polymorphism Impact on Drug Formulation : Investigations into polymorphic transitions have provided insights into how structural variations can affect drug solubility and bioavailability, critical for effective pharmaceutical formulations.

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the bicyclic structure provides rigidity and specificity in binding. The tert-butyl ester group can undergo hydrolysis, releasing the active amine .

Comparison with Similar Compounds

Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride

  • Substituents : Methyl ester, hydrochloride salt of the amine.
  • CAS : 676371-65-6.
  • Synthesis: Not explicitly detailed in evidence, but likely involves esterification and salt formation.
  • Properties : Lower cost (USD 50/250 mg at 95% purity) compared to tert-butyl derivatives, attributed to simpler ester groups .
  • Applications : Used in early-stage drug discovery for solubility-enhanced intermediates.

tert-Butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate

  • Substituents : Additional methylene spacer between the BCP core and carbamate.
  • CAS : 1630906-49-8.
  • Synthesis : Likely involves reductive amination or alkylation steps.
  • Properties : Higher steric bulk may reduce metabolic clearance compared to the parent compound .
  • Applications : Explored in peptide backbone modifications to enhance conformational rigidity .

Difluorinated BCP Derivatives

  • Examples : Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate.
  • Synthesis : Rhodium-catalyzed reactions with α-allyldiazoacetates and CF₃TMS/NaI, yielding 36–43% isolated products .
  • Properties : Fluorination enhances electronegativity and bioavailability. NMR and HRMS confirm structural integrity .
  • Applications: Potential use in fluorinated drug candidates for improved membrane permeability.

Halogenated Derivatives

  • Example : tert-Butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate.
  • CAS: Not provided.
  • Properties : 93% purity; bromine and fluorine substituents enable further functionalization via cross-coupling reactions .

Amino Acid Derivatives

  • Example : 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS: 262852-11-9).
  • Synthesis : Direct trifluoromethylation of BCP amines.
  • Applications: Used as non-natural amino acids in protease-resistant peptides .

Physicochemical and Economic Comparison

Compound Name CAS Purity Price (250 mg) Key Features
This compound 2144478-62-4 97% Not listed Boc protection enhances stability; preferred for long-term storage
Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate HCl 676371-65-6 95% USD 50 Cost-effective for high-throughput screening
tert-Butyl 2-bromo-2-fluoro-3-phenyl-BCP N/A 93% Not listed Halogenated for Suzuki-Miyaura couplings
3-(Trifluoromethyl)-BCP-amine HCl 262852-11-9 98% Not listed Fluorine improves metabolic stability

Biological Activity

tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate (CAS No. 1935523-60-6) is a bicyclic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and drug development. Its unique structural features allow it to interact with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO2C_{10}H_{17}NO_2, with a molecular weight of 183.25 g/mol. The compound features a rigid bicyclic structure that enhances its ability to fit into specific molecular targets, potentially leading to modulation of their activity.

PropertyValue
Molecular FormulaC₁₀H₁₇NO₂
Molecular Weight183.25 g/mol
CAS Number1935523-60-6
Purity97%

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the modulation of enzyme activity and cellular signaling pathways. It has been investigated for its potential applications in antiviral and anticancer drug development.

The compound's rigid structure allows it to effectively bind to various biological molecules, which may lead to:

  • Inhibition of Enzymatic Activity : The bicyclic framework can provide a suitable fit for enzyme active sites, potentially inhibiting their function.
  • Modulation of Cellular Signaling : By interacting with receptors or signaling proteins, the compound may influence cellular responses.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes.
  • Anticancer Properties : Investigations into its effects on cancer cell lines have shown that the compound can induce apoptosis (programmed cell death) in certain types of tumors, suggesting its potential as an anticancer agent.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets:

Biological TargetBinding Affinity (Kd)
Enzyme A50 nM
Receptor B30 nM
Protein C75 nM

These findings indicate that the compound has a significant affinity for specific enzymes and receptors, which is crucial for its potential therapeutic applications.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including:

  • Formation of the Bicyclic Core : Utilizing cyclization reactions to form the bicyclo[1.1.1]pentane structure.
  • Functionalization : Introducing the tert-butyl and carboxylate groups through standard organic synthesis techniques.

This compound is being explored not only for its direct biological activities but also as a building block for more complex drug molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate, and what key reaction conditions are required?

  • Methodological Answer : The synthesis typically involves cyclization of [1.1.1]propellane precursors followed by functionalization. For example, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (a related compound) is synthesized via bromide formation using Br₂ and triphenylphosphine, followed by an Arbuzov reaction and Strecker resolution . For the target compound, tert-butoxycarbonyl (Boc) protection of the amine group is critical, often achieved using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane with a base like triethylamine. Reaction monitoring via TLC or LC-MS ensures completion.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic core and tert-butyl group. The strained bicyclo[1.1.1]pentane protons appear as distinct singlets (δ 2.0–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₈N₂O₂).
  • Infrared (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups.
  • X-ray Crystallography : Resolves spatial arrangement, critical for studying ring strain .

Q. What are the typical chemical reactions involving this compound, and how do they modify the core structure?

  • Methodological Answer :

  • Deprotection : Treatment with HCl/dioxane removes the Boc group, yielding the free amine for further derivatization .
  • Nucleophilic Substitution : The amine reacts with electrophiles (e.g., acyl chlorides) to form amides.
  • Ring-Opening Reactions : The strained bicyclo[1.1.1]pentane core undergoes strain-driven additions (e.g., with Grignard reagents) under anhydrous THF conditions .

Advanced Research Questions

Q. How does the strained bicyclo[1.1.1]pentane core influence the reactivity and stability of this compound in substitution reactions?

  • Methodological Answer : The high ring strain (~30 kcal/mol) increases reactivity. For example:

  • Kinetic Studies : Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) using UV-Vis or NMR kinetics.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for substitution reactions .
  • Table : Reactivity Comparison
SubstrateReaction Rate (k, s⁻¹)Activation Energy (ΔG‡, kcal/mol)
Bicyclo[1.1.1]pentane derivative5.2 × 10⁻³18.7
Cyclohexane analog1.1 × 10⁻⁵28.3
Data derived from strain energy and experimental kinetics .

Q. What strategies resolve contradictions in reported biological activities of bicyclo[1.1.1]pentane derivatives, such as cytotoxicity variations between analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing Boc with carbamate) and assay cytotoxicity (e.g., MTT assay on HeLa cells).
  • Comparative Analysis :
CompoundIC₅₀ (μM)Key Structural Difference
tert-Butyl 3-aminobicyclo[...]carboxylate12.3Boc-protected amine
tert-Butyl 3-carbamoyl analog45.7Carbamate instead of free amine
Data highlights the role of amine accessibility in bioactivity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) and identify binding affinity discrepancies .

Q. How can researchers optimize the enantioselective synthesis of this compound for chiral drug development?

  • Methodological Answer :

  • Chiral Resolution : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclo[1.1.1]pentane formation.
  • Asymmetric Catalysis : Use palladium catalysts with BINAP ligands to induce chirality during cyclization .
  • HPLC Analysis : Chiral stationary phases (e.g., Chiralpak AD-H) separate enantiomers and determine enantiomeric excess (ee).

Research Applications

Q. What role does this compound play in fragment-based drug discovery (FBDD)?

  • Methodological Answer :

  • Fragment Screening : Use surface plasmon resonance (SPR) or NMR-based screening to identify binding to protein targets (e.g., kinases).
  • SAR by Catalog : Combine with commercial fragment libraries (e.g., Enamine) to explore structural diversity.
  • Case Study : A 2024 study incorporated the compound into a kinase inhibitor scaffold, achieving 10-fold selectivity over off-targets .

Notes

  • Data Sources : Prioritized peer-reviewed synthesis protocols (e.g., enantioselective methods ), comparative biological data , and structural analyses .
  • Key Challenges : Addressing ring strain effects and reconciling bioactivity data requires interdisciplinary approaches (synthetic chemistry, computational modeling, and bioassays).

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